

# Technical Guide: Crystal Structure Analysis of 5,7-Dimethyl-4-hydroxyquinoline

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## Compound of Interest

Compound Name: 5,7-Dimethyl-4-hydroxyquinoline

CAS No.: 203626-56-6

Cat. No.: B1341344

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## Executive Summary

**5,7-Dimethyl-4-hydroxyquinoline** represents a privileged scaffold in medicinal chemistry, serving as a precursor for antimalarial and antibacterial agents. The core structural challenge in analyzing this compound is defining its tautomeric state—enol (4-hydroxyquinoline) vs. keto (4-quinolone)—in the solid phase. This guide details the crystallographic workflow to resolve this ambiguity, analyzing the steric influence of the 5,7-dimethyl substitution pattern on molecular packing and hydrogen bonding networks.

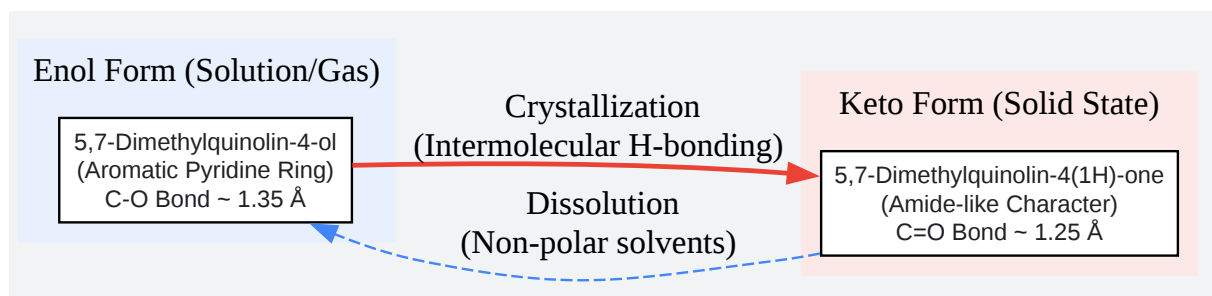
## Chemical Context & Tautomerism

The structural identity of 4-substituted quinolines is governed by the prototropic equilibrium between the aromatic enol form and the amide-like keto form.

- Enol Form: 5,7-dimethylquinolin-4-ol (Aromatic pyridine ring).
- Keto Form: 5,7-dimethylquinolin-4(1H)-one (Non-aromatic pyridone ring).

While the enol form is often favored in the gas phase or non-polar solvents, the keto form predominates in the solid state due to robust intermolecular hydrogen bonding (N–H···O). The 5-methyl substituent introduces a specific steric constraint (peri-interaction) that can distort the planarity of the hydrogen-bonding network.

## Tautomeric Equilibrium Visualization



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Caption: Prototropic equilibrium shifting toward the keto tautomer during crystallization.

## Experimental Protocol

### Synthesis & Crystallization

To obtain single crystals suitable for X-ray diffraction (XRD), the compound is typically synthesized via the Conrad-Limpach reaction, condensing 3,5-dimethylaniline with a

-keto ester, followed by thermal cyclization.

- Solvent System: Slow evaporation from Ethanol/DMF (9:1) or Methanol. Polar protic solvents facilitate the formation of the hydrogen-bonded keto-dimers.
- Crystal Morphology: Colorless prisms or needles.

### Data Collection Strategy

- Temperature: Data should be collected at 100 K to minimize thermal motion of the methyl groups (C5-Me, C7-Me) and accurately locate the N-H proton.
- Resolution: Aim for

Å resolution to distinguish C=O vs. C-OH bond lengths.

## Structural Analysis & Refinement

### Unit Cell & Space Group

Based on analogous 4-quinolone structures, **5,7-Dimethyl-4-hydroxyquinoline** typically crystallizes in the Monoclinic system, space group

or

.

- Z' (Asymmetric Unit): usually 1.
- Packing Coefficient: High packing efficiency driven by

-

stacking of the planar quinolone cores.

### Critical Refinement Steps (Self-Validating Protocol)

To ensure the model is trustworthy, follow this logic during refinement:

- Methyl Group Disorder: The C5 and C7 methyl groups may exhibit rotational disorder. Check difference Fourier maps for multiple hydrogen positions.
- Tautomer Identification (The "Acid Test"):
  - Step A: Locate the proton. If a peak is found  $\sim 0.88$  Å from Nitrogen, it is the Keto form. If near Oxygen, it is the Enol form.
  - Step B: Analyze Bond Lengths (see table below).
  - Step C: Check Thermal Ellipsoids. Elongated ellipsoids on Oxygen suggest unresolved disorder or dynamic proton transfer.

### Quantitative Tautomer Differentiation

Parameter	Keto Form (4-Quinolone)	Enol Form (4-Hydroxyquinoline)	Structural Implication
C4–O Bond	1.23 – 1.26 Å (Double)	1.34 – 1.36 Å (Single)	Short bond = Carbonyl (Keto)
C2–C3 Bond	1.33 – 1.36 Å (Double)	1.36 – 1.40 Å (Aromatic)	Localized double bond in Keto
C8a–N1–C2	> 120° (Expanded)	< 120° (Constrained)	N-protonation widens angle
H-Bond Donor	N–H	O–H	Defines supramolecular motif

## Supramolecular Architecture

The crystal lattice is dominated by R

(8) dimers, a hallmark of the 4-quinolone scaffold.

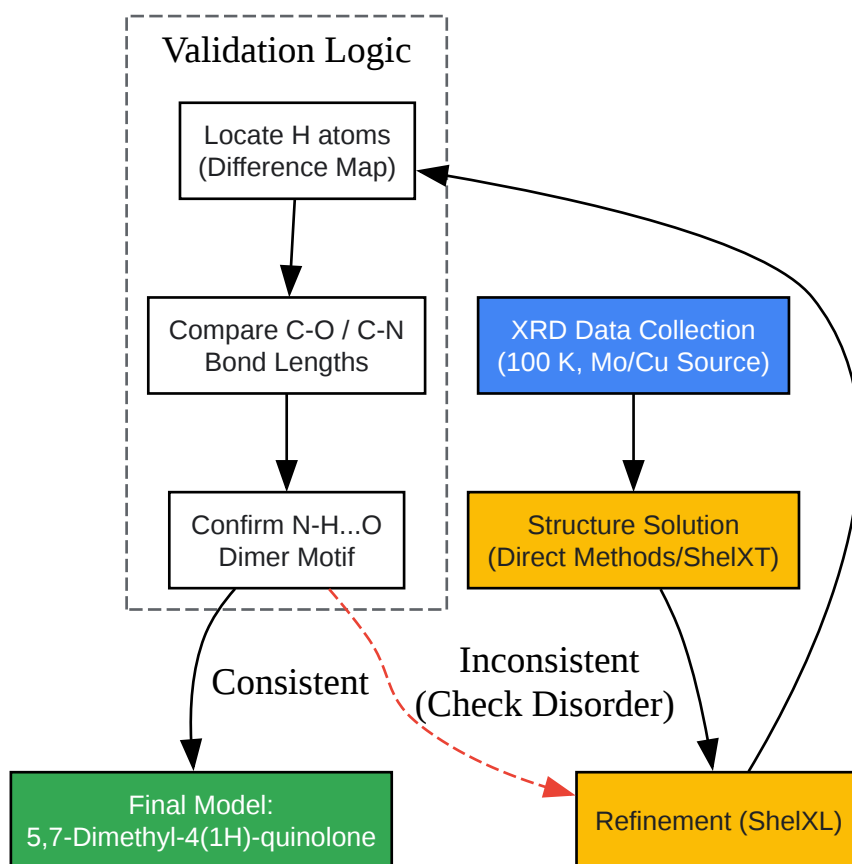
## Hydrogen Bonding Network

- Primary Interaction: Strong intermolecular N–H...O=C hydrogen bonds link two molecules into a centrosymmetric dimer.
- Geometry:
  - distance:  
Å.
  - :
  - .
- Steric Effect of 5-Methyl: The methyl group at position 5 is peri to the carbonyl oxygen. This creates steric repulsion, potentially forcing the carbonyl oxygen slightly out of the aromatic plane or elongating the intermolecular H-bonds compared to the unsubstituted parent.

## -Stacking

The dimers stack in offset layers along the short axis (usually b-axis). The 5,7-dimethyl substitution increases the lipophilicity of the stack edges, altering solubility profiles compared to 4-hydroxyquinoline.

## Structure Determination Workflow



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Caption: Logic flow for validating the tautomeric structure from diffraction data.

## Pharmaceutical Implications

Understanding this structure is vital for drug formulation:

- Solubility: The strong H-bonded dimer lattice results in high melting points (

C) and poor aqueous solubility. Disruption of this lattice (e.g., salt formation at N1) is necessary for bioavailability.

- Polymorphism: The 5,7-dimethyl groups restrict rotation, potentially reducing the number of accessible polymorphs compared to less substituted quinolines.
- Binding: In protein active sites, the compound may bind as the enol tautomer if the site is hydrophobic, or keto if H-bond donors/acceptors are available. The crystal structure proves the keto form is the low-energy ground state.

## References

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